pent-4-ene-1,3-diol
Overview
Description
Pent-4-ene-1,3-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, meaning it contains a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-ene-1,3-diol can be synthesized through several methods. One common method involves the hydroxylation of pent-4-ene using osmium tetroxide (OsO4) as a catalyst. This reaction typically requires a reducing agent such as potassium bisulfite (KHSO3) to liberate the diol from the osmate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of palladium-catalyzed oxycarbonylation reactions. This method uses palladium(II) chloride as a catalyst, copper(II) chloride as an oxidant, and sodium acetate in acetic acid as a buffer, under a carbon monoxide atmosphere .
Chemical Reactions Analysis
Types of Reactions
Pent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming pentane-1,3-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and meta-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Epoxides and diols.
Reduction: Pentane-1,3-diol.
Substitution: Chlorinated derivatives.
Scientific Research Applications
Pent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of pent-4-ene-1,3-diol in chemical reactions typically involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides, which can then be hydrolyzed to form diols . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Pent-4-ene-1,3-diol can be compared with other similar compounds, such as:
But-2-ene-1,4-diol: This compound has a similar structure but with the double bond and hydroxyl groups in different positions.
Hex-5-ene-1,3-diol: This compound has an additional carbon atom in the chain, affecting its reactivity and properties.
1,3-Butanediol: This compound lacks the double bond, making it less reactive in certain types of reactions.
This compound is unique due to the presence of both the double bond and the hydroxyl groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
pent-4-ene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h2,5-7H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPJWXAFXEPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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